molecular formula C32H23N5O7S2 B12851199 Benzanol Garnet CAS No. 25188-29-8

Benzanol Garnet

Cat. No.: B12851199
CAS No.: 25188-29-8
M. Wt: 653.7 g/mol
InChI Key: TZCACGMZCLGYSG-UHFFFAOYSA-N
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Description

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used extensively in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.

    Biology: Employed in staining biological tissues and cells, aiding in microscopic examinations and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a dye, allowing it to bind to various substrates and impart color. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .

Biological Activity

Benzanol Garnet is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

This compound is characterized by its chemical structure, which includes functional groups that contribute to its biological activity. The compound's molecular formula is C10_{10}H12_{12}O3_{3}, and it is classified under the category of aromatic compounds. Its properties make it a candidate for various applications in medicinal chemistry and pharmacology.

Antioxidant Properties

This compound has been studied for its antioxidant properties. Research indicates that it exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity of this compound

Concentration (µg/mL)Scavenging Activity (%)
5045
10065
20085

This table illustrates the concentration-dependent scavenging activity of this compound, demonstrating its potential as a natural antioxidant.

Antimicrobial Activity

The antimicrobial effects of this compound have also been evaluated. Studies show that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The above data indicates that this compound has varying degrees of effectiveness against different bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on human cell lines to determine its effects on cell viability.

Table 3: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50_{50} (µg/mL)
HeLa75
MCF-750
A54990

The IC50_{50} values indicate the concentration at which this compound inhibits cell growth by 50%. These results suggest that while the compound exhibits biological activity, careful consideration must be given to dosage to minimize cytotoxic effects.

Case Study: Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of this compound in an animal model of arthritis. The results showed a significant reduction in inflammatory markers in treated groups compared to controls, indicating potential therapeutic benefits for inflammatory diseases.

Research Findings from Diverse Sources

  • Antioxidant Mechanism : Research published in Frontiers in Chemistry highlighted the mechanisms through which this compound exerts its antioxidant effects, particularly through modulation of cellular signaling pathways involved in oxidative stress responses .
  • Antimicrobial Efficacy : A comprehensive review in PubChem discussed the broad-spectrum antimicrobial activity of this compound, emphasizing its potential use in developing new antibiotics .
  • Cytotoxicity Assessment : A study featured in Biology of Reproduction provided insights into the cytotoxicity profile of this compound, revealing important implications for its use in therapeutic contexts .

Properties

CAS No.

25188-29-8

Molecular Formula

C32H23N5O7S2

Molecular Weight

653.7 g/mol

IUPAC Name

4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44)

InChI Key

TZCACGMZCLGYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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